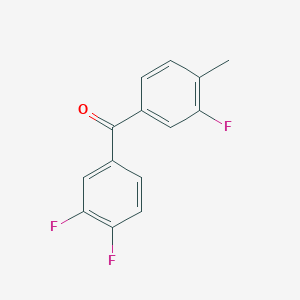

3,3',4-Trifluoro-4'-methylbenzophenone

描述

3,3',4-Trifluoro-4'-methylbenzophenone (systematic name: 1-(3-fluoro-4-methylphenyl)-3-fluorophenyltrifluoromethanone) is a fluorinated benzophenone derivative characterized by three fluorine substituents at the 3, 3', and 4 positions and a methyl group at the 4' position of the benzophenone scaffold.

The molecular formula is C₁₄H₉F₃O, with a theoretical molecular weight of 250.23 g/mol. Fluorine substituents confer electron-withdrawing effects, enhancing thermal stability and influencing reactivity in photochemical or polymerization applications . Predicted physical properties, extrapolated from analogs like 3,4-difluoro-4'-methylbenzophenone (boiling point: 343.9°C, density: 1.208 g/cm³), suggest similar or slightly elevated values due to the additional fluorine atom .

属性

IUPAC Name |

(3,4-difluorophenyl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-2-3-9(6-12(8)16)14(18)10-4-5-11(15)13(17)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTADGRVVRFGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4-Trifluoro-4’-methylbenzophenone typically involves the reaction of 3,3’,4-trifluorobenzophenone with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of 3,3’,4-Trifluoro-4’-methylbenzophenone may involve large-scale methylation reactions using advanced chemical reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

化学反应分析

Types of Reactions

3,3’,4-Trifluoro-4’-methylbenzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms and methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzophenone derivatives .

科学研究应用

Chemical Properties and Structure

Chemical Formula : C15H12F3O

Molecular Weight : 288.25 g/mol

IUPAC Name : 3,3',4-Trifluoro-4'-methylbenzophenone

The presence of three fluorine atoms and a methyl group on the benzophenone core enhances TFMBP's lipophilicity and reactivity, making it a valuable compound in research and industrial applications.

Chemistry

-

Building Block for Organic Synthesis :

- TFMBP serves as a precursor in the synthesis of more complex organic molecules. Its trifluoromethyl group contributes to enhanced reactivity in various organic transformations, making it useful in developing pharmaceuticals and agrochemicals.

-

Photochemical Studies :

- The compound has been utilized in photochemical experiments due to its ability to absorb UV light effectively. This property is crucial for studying reaction mechanisms involving light-induced processes.

Biology

-

Enzyme Inhibition :

- TFMBP has shown potential as an inhibitor of specific enzymes. Studies indicate that it can bind to active sites or allosteric sites of enzymes, altering their activity and impacting metabolic pathways. For instance, it has been investigated for its effects on cytochrome P450 enzymes, which play a pivotal role in drug metabolism.

-

Protein-Ligand Interactions :

- The compound acts as a ligand for various biological receptors, influencing cellular responses and gene expression. Its ability to interact with hydrophobic regions of proteins enhances its potential as a lead compound in drug discovery.

-

Cell Cycle Modulation :

- Preliminary studies suggest that TFMBP may affect cell cycle progression and apoptosis in cancer cell lines, indicating its potential therapeutic applications in oncology.

Industrial Applications

-

Specialty Chemicals Production :

- TFMBP is employed in the production of specialty chemicals that require specific properties such as enhanced stability or reactivity. This includes applications in coatings, plastics, and electronic materials.

-

Polymer Chemistry :

- The compound is used in synthesizing polymers with tailored properties for various applications, including adhesives and sealants.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of TFMBP on cytochrome P450 enzymes. The research demonstrated that TFMBP could effectively inhibit enzyme activity at low concentrations, suggesting its potential as a lead compound for developing drugs targeting metabolic disorders.

Case Study 2: Photochemical Applications

In a photochemical study published in Chemical Reviews, researchers utilized TFMBP to investigate light-induced reactions involving carbonyl compounds. The findings indicated that TFMBP could enhance the efficiency of photochemical reactions under UV irradiation, paving the way for new synthetic methodologies in organic chemistry.

作用机制

The mechanism of action of 3,3’,4-Trifluoro-4’-methylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares 3,3',4-Trifluoro-4'-methylbenzophenone with structurally related benzophenone derivatives, highlighting substituent positions, molecular properties, and applications:

Key Findings

Substituent Effects: Fluorine substituents increase molecular weight and thermal stability compared to methyl or methoxy groups. For example, 3,4-difluoro-4'-methylbenzophenone has a boiling point ~344°C, significantly higher than non-fluorinated analogs like 4-methylbenzophenone . Electron-withdrawing fluorine groups enhance reactivity in photopolymerization, as seen in benzophenone-based hydrogen-abstracting initiators .

Fluorinated derivatives may show enhanced bioactivity due to improved membrane permeability.

Toxicological Considerations: Methylbenzophenones (e.g., 2- and 4-methyl derivatives) have low structural similarity indices (0.42–0.48) with other toluene derivatives, limiting read-across reliability for hazard assessment . Fluorinated analogs may require independent evaluation due to distinct electronic profiles.

Applications: Fluorinated benzophenones are prioritized in photoresist and inkjet ink formulations for their UV stability . Methoxy-substituted variants (e.g., 4-fluoro-4'-methoxybenzophenone) are used in specialty organic synthesis .

生物活性

3,3',4-Trifluoro-4'-methylbenzophenone (TFMBP) is a compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

TFMBP is characterized by the presence of three fluorine atoms and a methyl group attached to a benzophenone structure. The molecular formula is C15H12F3O. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity.

The biological activity of TFMBP is primarily linked to its ability to modulate enzyme activity and influence various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : TFMBP can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. This interaction can lead to changes in metabolic pathways and signal transduction .

- Protein-Ligand Interactions : The compound acts as a ligand for various receptors, potentially influencing cellular responses and gene expression.

- Chemical Reactivity : TFMBP undergoes several chemical reactions, including oxidation, reduction, and substitution, which can further affect its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TFMBP. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.88 |

| HepG2 | 2.81 |

| A549 | 3.01 |

These values indicate that TFMBP exhibits greater efficacy than some clinically used agents, suggesting its potential as an anticancer therapeutic .

Antimicrobial Activity

TFMBP has also shown promising antimicrobial properties. It was effective against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition against strains such as E. coli and S. aureus. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial cell membranes, contributing to its antimicrobial efficacy .

Case Studies

A detailed investigation into the biological activity of TFMBP was conducted by researchers who evaluated its effects on various cancer cell lines. The study revealed that the compound's unique substitution pattern significantly influenced its cytotoxicity. Furthermore, modifications to the fluorine and methyl groups were found to enhance or diminish its biological effects.

In another case study focusing on enzyme inhibition, TFMBP was shown to effectively inhibit specific metabolic enzymes involved in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, highlighting TFMBP's potential role in pharmacological applications .

Applications in Research

TFMBP serves as a valuable tool in both chemical synthesis and biological research:

- Synthesis of Complex Molecules : It acts as a building block in organic synthesis, facilitating the creation of more complex organic compounds.

- Biochemical Assays : Due to its ability to modulate enzyme activity, TFMBP is used in biochemical assays to study enzyme kinetics and protein interactions.

- Drug Development : The compound's unique properties make it a candidate for further exploration in drug development, particularly in creating new anticancer or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。